REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1)#[CH:2].C(=O)([O-])[O-].[K+].[K+].[CH2:18]1[CH2:22]OC[CH2:19]1.CO>CCOCC>[N+:9]([C:6]1[CH:5]=[CH:4][C:3]([C:1]#[C:2][CH2:19][CH2:18][CH3:22])=[CH:8][CH:7]=1)([O-:11])=[O:10] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
279 mg
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
THF MeOH
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
528 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated NH4Cl and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant terminal alkyne 4a (129 mg, 68%) was then used with no further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C#CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |